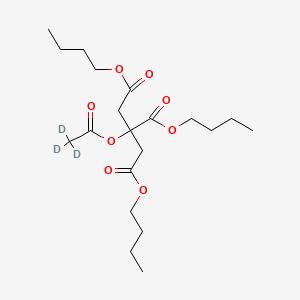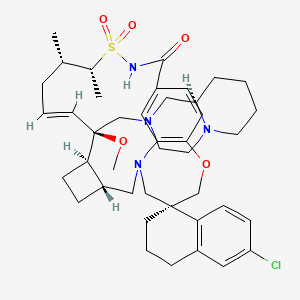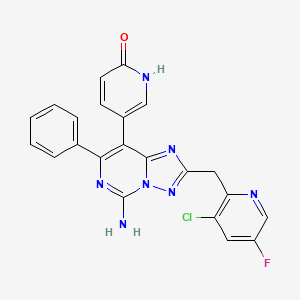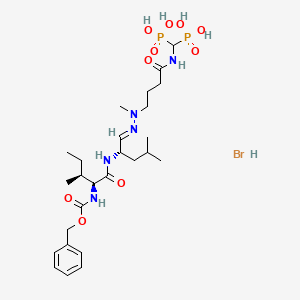
BT-Gsi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BT-Gsi is a γ-secretase inhibitor with bone-targeting capabilities. It effectively inhibits Notch signaling and exhibits dual anti-myeloma and anti-resorptive properties. This makes it a promising candidate for research into multiple myeloma and related bone diseases .
Métodos De Preparación
The synthesis of BT-Gsi involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions involving bromination, phosphorylation, and coupling reactions .
Análisis De Reacciones Químicas
BT-Gsi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
BT-Gsi has several scientific research applications, including:
Chemistry: Used as a tool to study γ-secretase inhibition and Notch signaling pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and related bone diseases.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mecanismo De Acción
BT-Gsi exerts its effects by inhibiting γ-secretase, an enzyme involved in the cleavage of Notch receptors. This inhibition prevents the activation of Notch signaling pathways, which play a crucial role in cell differentiation, proliferation, and survival. By targeting these pathways, this compound effectively inhibits tumor growth and bone resorption .
Comparación Con Compuestos Similares
BT-Gsi is unique due to its dual anti-myeloma and anti-resorptive properties. Similar compounds include other γ-secretase inhibitors and Notch inhibitors, such as:
DAPT: Another γ-secretase inhibitor with different targeting capabilities.
LY411575: A potent γ-secretase inhibitor with applications in Alzheimer’s disease research.
MK-0752: A γ-secretase inhibitor investigated for its potential in cancer therapy.
This compound stands out due to its bone-targeting capabilities and dual action, making it a valuable tool for research into multiple myeloma and related bone diseases .
Propiedades
Fórmula molecular |
C26H46BrN5O10P2 |
|---|---|
Peso molecular |
730.5 g/mol |
Nombre IUPAC |
[[4-[methyl-[(E)-[(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentylidene]amino]amino]butanoylamino]-phosphonomethyl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C26H45N5O10P2.BrH/c1-6-19(4)23(30-25(34)41-17-20-11-8-7-9-12-20)24(33)28-21(15-18(2)3)16-27-31(5)14-10-13-22(32)29-26(42(35,36)37)43(38,39)40;/h7-9,11-12,16,18-19,21,23,26H,6,10,13-15,17H2,1-5H3,(H,28,33)(H,29,32)(H,30,34)(H2,35,36,37)(H2,38,39,40);1H/b27-16+;/t19-,21-,23-;/m0./s1 |
Clave InChI |
KFGVNMFMNWWQLV-XOBXBLSBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)/C=N/N(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C=NN(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)
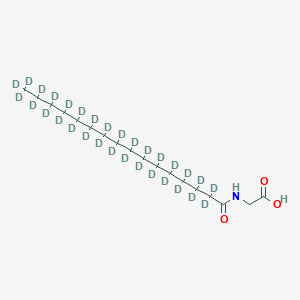

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
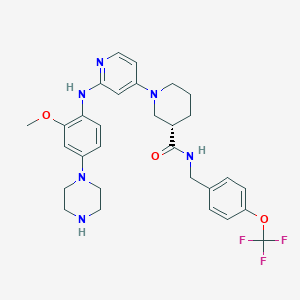
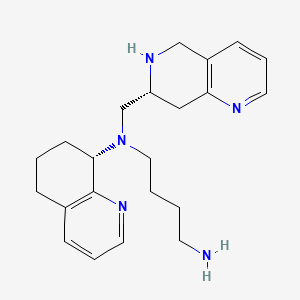
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
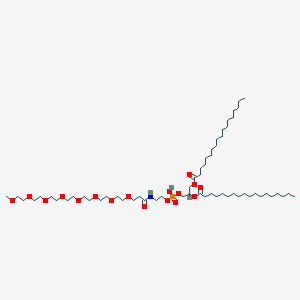
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)

